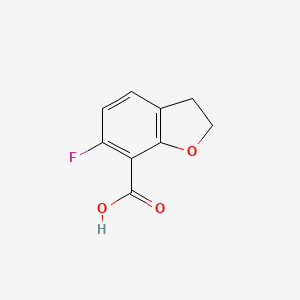

![molecular formula C14H9ClF3NO B2880158 4-chloro-2-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 75854-25-0](/img/structure/B2880158.png)

4-chloro-2-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

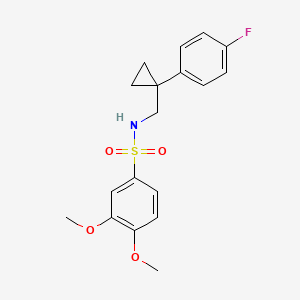

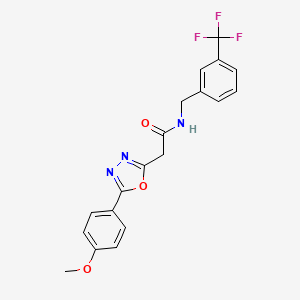

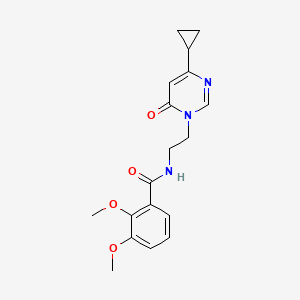

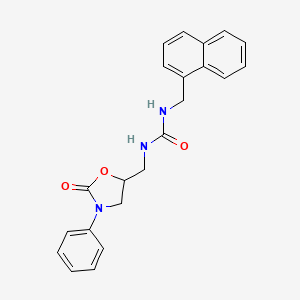

“4-chloro-2-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol” is a biochemical compound with the molecular formula C14H9ClF3NO and a molecular weight of 299.68 . It is used for proteomics research .

Synthesis Analysis

The Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, and its metal (II) complexes, [M(L)2(H2O)2] (M = Mn, Co, Ni, Cu, and Zn), were successfully synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis

The molecular structure of the compound involves “O” and “N” donor atoms of the Schiff base ligand participating in coordination with the metal (II) ions . This results in a six-coordinated octahedral geometry for all these complexes .Chemical Reactions Analysis

The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .Physical And Chemical Properties Analysis

The compound has a molecular weight of 299.68 . More specific physical and chemical properties such as melting point, solubility, and spectral data (FT-IR, UV-Vis, and NMR) would require more detailed experimental studies .Applications De Recherche Scientifique

Synthesis and Characterization

Schiff bases, including those closely related to 4-chloro-2-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol, are synthesized through a condensation reaction between an amine and an aldehyde. These compounds are characterized using techniques such as FT-IR, 1H-NMR, UV-Vis spectroscopy, Mass spectrometry, TGA, and SEM. The characterization provides insights into the compound's structure, the nature of its metal complexes, and its suitability for metal ion coordination. Computational studies further help in understanding the molecular properties, including the energies of HOMO and LUMO orbitals (Ranjithreddy Palreddy et al., 2015).

Biological Activity

Research into Schiff bases reveals their significant biological activity. For example, studies on novel Schiff bases and their metal complexes have shown potential antimicrobial properties. These properties are investigated using methods like the disc diffusion method, indicating their potential use in developing new antimicrobial agents (Ranjithreddy Palreddy et al., 2015).

Solvatochromism and Probing Applications

Schiff bases exhibiting solvatochromism can serve as probes for investigating solvent mixtures and understanding solvent-solvent and solute-solvent interactions. This property is crucial for developing solvatochromic switches and probes that can detect subtle changes in the polarity of a medium, offering applications in chemical sensing and molecular electronics (L. G. Nandi et al., 2012).

Corrosion Inhibition

Another significant application of Schiff bases is in the field of corrosion inhibition. Studies have shown that Schiff base compounds can effectively inhibit the corrosion of metals, such as mild steel, in acidic environments. This inhibition is attributed to the adsorption of Schiff base molecules on the metal surface, forming a protective layer that impedes the corrosion process. The effectiveness of these compounds as corrosion inhibitors is evaluated using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (Elias E. Elemike et al., 2017).

Optoelectronic Properties and Bioactivity

Recent research has also focused on the synthesis of Schiff bases for exploring their optoelectronic properties and bioactivity. The study of imine compounds and their complexes can shed light on their potential applications in optoelectronics, such as in the development of new materials for light-emitting diodes (LEDs) or organic photovoltaics (OPVs). Additionally, the bioactivity of these compounds against various biological targets can offer insights into their potential therapeutic applications (Muhammad Ashfaq et al., 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The Schiff base ligand and its metal (II) complexes have shown promising antibacterial activity . Future research could focus on further exploring the biological and pharmaceutical activities of these complexes, with the aim of discovering safe and effective therapeutic agents for the treatment of bacterial infections and cancers .

Propriétés

IUPAC Name |

4-chloro-2-[[2-(trifluoromethyl)phenyl]iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO/c15-10-5-6-13(20)9(7-10)8-19-12-4-2-1-3-11(12)14(16,17)18/h1-8,20H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZYURJVDJKVKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N=CC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2880076.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2880080.png)

![[3-(Propan-2-yloxy)oxolan-3-yl]methanol](/img/structure/B2880083.png)

![2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2880090.png)

![6-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2880093.png)

![4-isobutyl-1-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2880095.png)